molecular formula C15H11Cl2N3O B2783095 N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide CAS No. 338771-75-8

N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide

Cat. No. B2783095
CAS RN: 338771-75-8
M. Wt: 320.17
InChI Key: XELFYQAYBIJOQM-UHFFFAOYSA-N
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Description

“N-(1H-Benzimidazol-2-ylmethyl)benzamide” is a compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .


Molecular Structure Analysis

The molecular structure of “N-(1H-Benzimidazol-2-ylmethyl)benzamide” has been studied using various spectroscopic techniques . Theoretical and actual NMR chemical shifts were found to be quite similar .


Physical And Chemical Properties Analysis

“N-(1H-Benzimidazol-2-ylmethyl)benzamide” has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da . Other physical and chemical properties have been studied .

Scientific Research Applications

Allosteric Activation of Human Glucokinase (GK)

Crystal Structure Studies

Anticancer Properties

Mechanism of Action

Target of Action

The primary target of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide affects the glycolysis pathway . GK is a key regulator of this pathway, and its activation results in increased conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to a decrease in blood glucose levels, providing significant hypoglycemic effects .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . The compound’s impact on bioavailability would need further investigation.

Result of Action

The activation of GK by N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide leads to a significant decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a condition characterized by high blood glucose levels .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(7-11(10)17)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELFYQAYBIJOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide

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